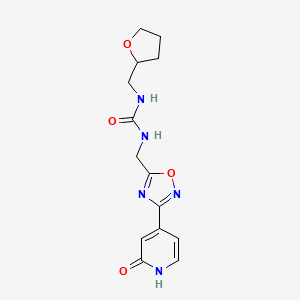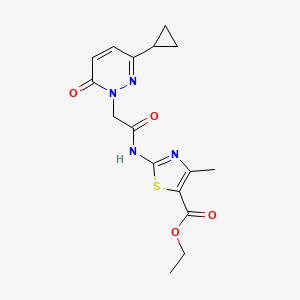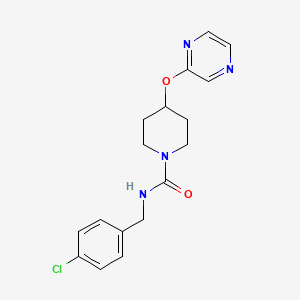
1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with a diverse set of potential applications in various fields. This compound, comprising a urea linkage, an oxadiazole ring, and a tetrahydrofuran moiety, exhibits unique properties that make it a valuable candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps. Initially, the preparation of intermediates such as 2-Oxo-1,2-dihydropyridine and 1,2,4-oxadiazole is necessary. These intermediates are then coupled through various chemical reactions including condensation and cyclization to form the desired compound. Reagents such as thionyl chloride, triethylamine, and dimethylformamide are commonly employed, with reaction conditions often involving moderate to high temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates robust and efficient processes. Continuous flow chemistry and catalytic systems are frequently used to achieve high throughput and reproducibility. This ensures the compound is produced consistently with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: The compound is known to undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecular structure.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of a group in the molecule with another group.
Common Reagents and Conditions: Some of the commonly used reagents and conditions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: Depending on the conditions and reagents used, the major products can vary but often involve alterations to the oxadiazole or urea functionalities.
Wissenschaftliche Forschungsanwendungen
1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea finds applications across numerous scientific disciplines:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymeric compounds.
Wirkmechanismus
The precise mechanism by which 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects is a topic of ongoing research. It is believed to interact with specific molecular targets, modulating pathways involved in biochemical processes. This interaction often involves hydrogen bonding, van der Waals forces, and covalent modifications, leading to changes in the activity of target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as those containing either oxadiazole or urea functionalities but lacking the tetrahydrofuran moiety, 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea stands out due to its enhanced stability and reactivity. Other similar compounds include:
1-(2-Oxo-1,2-dihydropyridin-4-yl)-3-(2,4-dioxo-3-oxadiazolidin-5-yl)urea
1-(tetrahydrofuran-2-yl)-3-((4-(2-Oxo-1,2-dihydropyridin-3-yl)oxadiazol-5-yl)methyl)urea
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-11-6-9(3-4-15-11)13-18-12(23-19-13)8-17-14(21)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,15,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYEDPXAGGIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B2989415.png)
![3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2989417.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)





![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)
![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)


